2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Research on sulfonamide derivatives often explores novel synthesis techniques to create compounds with potential biological activities. For example, Murugavel et al. (2017) synthesized a novel methyl sulfonamide and analyzed its structure using XRD, FT-IR, and NMR spectra. They also computed the compound's optimized geometry and vibrational wave numbers using DFT methods, highlighting its antimicrobial potential and theoretical physical properties (Murugavel et al., 2017).
Antimicrobial Activities
- Antibacterial and Antifungal Effects : Sulfonamides, including derivatives similar to the chemical of interest, have been studied for their wide antimicrobial activities against both gram-positive and gram-negative bacteria. Ahmad and Farrukh (2012) synthesized novel sulfonamides and assessed their antimicrobial activity, demonstrating good antibacterial effects (Ahmad & Farrukh, 2012).
Potential in Photodynamic Therapy
- Photosensitizer Application : The use of sulfonamide derivatives in photodynamic therapy, particularly for cancer treatment, is a promising research area. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups and evaluated their photophysical and photochemical properties, indicating potential for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Enzymatic Inhibition and Alzheimer's Disease
- Acetylcholinesterase Inhibition : Abbasi et al. (2018) synthesized a series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, a target for Alzheimer's disease treatment. They found significant inhibitory activity, suggesting potential therapeutic applications for neurodegenerative diseases (Abbasi et al., 2018).
properties
IUPAC Name |
2-methoxy-N-[(2-methoxy-2-adamantyl)methyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-13-4-5-18(24-2)19(6-13)26(22,23)21-12-20(25-3)16-8-14-7-15(10-16)11-17(20)9-14/h4-6,14-17,21H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDQYHUXFOELGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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